6-苄氧基-2-氟-3-甲基苯硼酸

描述

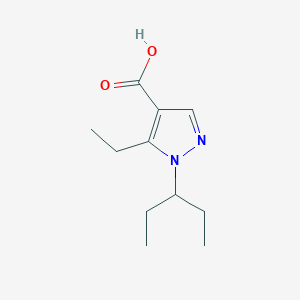

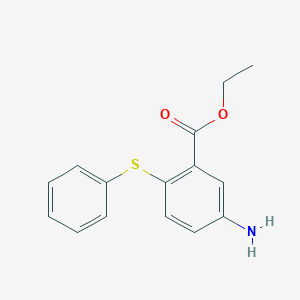

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a useful research compound. Its molecular formula is C14H14BFO3 and its molecular weight is 260.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

催化脱硼反应

该化合物可用于联硼酸酯的催化脱硼反应 . 该过程涉及自由基机理,对于正式的反马氏烯烃氢甲基化特别有用 . 这种转化非常有价值,但并不为人所知 .

硼氢化-脱硼策略

该化合物可用于硼氢化-脱硼策略 . 该策略是将非活化烯烃正式氢化成烷烃的有效方法 .

铃木-宫浦偶联反应

铃木-宫浦偶联反应是有机硼化合物最重要的应用之一 . 该化合物可用于此偶联过程 .

官能团转化

该化合物中的硼基团可以转化成多种官能团 . 这些转化包括氧化、胺化、卤化和C-C键形成,例如烯基化、炔基化和芳基化 .

液晶氟联苯环己烯和二氟三联苯的合成

该化合物可用于通过钯催化的交叉偶联制备新型液晶氟联苯环己烯和二氟三联苯 .

邻苯酚的合成

作用机制

Target of Action

The primary target of the compound 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It is known that the compound is solid at room temperature Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

The molecular effect of the action of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can result in the synthesis of a wide range of organic compounds . The cellular effects would depend on the specific compounds being synthesized.

Action Environment

The action of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid can be influenced by environmental factors. For instance, the rate of the Suzuki–Miyaura reaction can be affected by the pH of the environment . The compound is also likely to be mobile in the environment due to its water solubility . Additionally, the compound should be stored at a temperature between 2-8°C to maintain its stability .

属性

IUPAC Name |

(2-fluoro-3-methyl-6-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3/c1-10-7-8-12(13(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAFLFHRTMXSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)

![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)

![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)